molecular formula C15H24ClNO3 B12298779 Ethomoxane hydrochloride, (-)- CAS No. 607-49-8

Ethomoxane hydrochloride, (-)-

Cat. No.: B12298779
CAS No.: 607-49-8
M. Wt: 301.81 g/mol
InChI Key: JAIBEXLQBQFZOW-UHFFFAOYSA-N
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Description

Ethomoxane hydrochloride, (-)- is a chemical compound known for its role as an antagonist of alpha-adrenoreceptors, which gives it antihypertensive properties . This compound is used in various scientific research applications due to its unique chemical structure and biological activity.

Preparation Methods

The synthesis of Ethomoxane hydrochloride, (-)- involves several steps. One common method includes the reaction of 1,4-benzodioxane with butylamine in the presence of hydrochloric acid. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

Ethomoxane hydrochloride, (-)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethomoxane hydrochloride, (-)- has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and properties.

    Biology: It is used to study the effects of alpha-adrenoreceptor antagonists on biological systems.

    Medicine: It is investigated for its potential therapeutic effects in treating hypertension and other cardiovascular diseases.

    Industry: It is used in the development of new pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Ethomoxane hydrochloride, (-)- involves its antagonistic effects on alpha-adrenoreceptors. By binding to these receptors, it inhibits the action of endogenous catecholamines, leading to a decrease in blood pressure. The molecular targets include alpha-1 and alpha-2 adrenoreceptors, and the pathways involved include the inhibition of vasoconstriction and the reduction of peripheral resistance .

Comparison with Similar Compounds

Ethomoxane hydrochloride, (-)- can be compared with other alpha-adrenoreceptor antagonists, such as:

    Prazosin: Another alpha-1 adrenoreceptor antagonist used to treat hypertension.

    Doxazosin: Similar to prazosin, it is used for treating hypertension and benign prostatic hyperplasia.

    Terazosin: Also used for hypertension and benign prostatic hyperplasia, with a longer half-life compared to prazosin.

Ethomoxane hydrochloride, (-)- is unique due to its specific chemical structure and its particular affinity for alpha-adrenoreceptors .

Biological Activity

Ethomoxane hydrochloride, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial and anticancer applications. The following sections detail its biological activity, including case studies and research findings.

  • Molecular Formula : C15H24ClNO3
  • Molecular Weight : 303.81 g/mol
  • CAS Number : 100.025.386

Antimicrobial Activity

Ethomoxane hydrochloride has shown significant antimicrobial properties against various bacterial strains. Recent studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0625 mg/mL
Enterococcus faecium0.125 mg/mL
Klebsiella pneumoniae0.5 mg/mL
Pseudomonas aeruginosa0.5 mg/mL

The compound's MIC values are competitive with standard antibiotics such as ciprofloxacin, indicating its potential as a broad-spectrum antibacterial agent .

Anticancer Activity

Ethomoxane hydrochloride has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have reported promising results:

  • Cell Line : A549 (lung cancer)
  • IC50 Value : 4 µM

This indicates that Ethomoxane hydrochloride can inhibit cancer cell growth effectively, suggesting a mechanism that may involve the modulation of apoptotic pathways and cell cycle arrest .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of Ethomoxane hydrochloride indicates that modifications to the 8-HQ nucleus can enhance its biological efficacy. The lipophilicity and electronic properties of substituents on the anilide ring significantly influence its antiviral and antibacterial activities.

  • Key Findings :
    • Increasing lipophilicity correlates with enhanced antiviral activity.
    • Electron-withdrawing substituents improve the compound's efficacy against viral pathogens.

For instance, derivatives with higher log k values exhibited increased activity against the H5N1 avian influenza virus, with a notable growth inhibition percentage of up to 91.2% .

Study on Antiviral Activity

A recent investigation assessed the antiviral properties of Ethomoxane hydrochloride against H5N1 and other viral strains. The study utilized bioactivity screening methods to evaluate growth inhibition and cytotoxicity:

  • Results :
    • Optimal virus growth inhibition recorded at 85% with low cytotoxicity.
    • The compound demonstrated a promising profile for further development as an antiviral agent .

Clinical Implications

Given its dual action against bacterial infections and cancer cells, Ethomoxane hydrochloride is being considered for further clinical trials to evaluate its safety and efficacy in humans. The potential for addressing antibiotic resistance is particularly noteworthy in current medical research contexts.

Properties

CAS No.

607-49-8

Molecular Formula

C15H24ClNO3

Molecular Weight

301.81 g/mol

IUPAC Name

N-[(5-ethoxy-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]butan-1-amine;hydrochloride

InChI

InChI=1S/C15H23NO3.ClH/c1-3-5-9-16-10-12-11-18-14-8-6-7-13(17-4-2)15(14)19-12;/h6-8,12,16H,3-5,9-11H2,1-2H3;1H

InChI Key

JAIBEXLQBQFZOW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1COC2=C(O1)C(=CC=C2)OCC.Cl

Origin of Product

United States

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